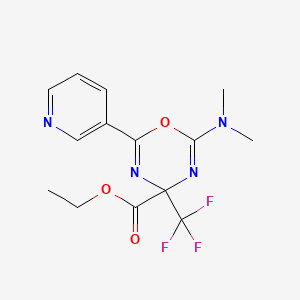![molecular formula C16H21F6N3O B11479960 N-[(3Z)-4-amino-3-cyano-1,1,1-trifluoro-2-(trifluoromethyl)pent-3-en-2-yl]-3-cyclohexylpropanamide](/img/structure/B11479960.png)
N-[(3Z)-4-amino-3-cyano-1,1,1-trifluoro-2-(trifluoromethyl)pent-3-en-2-yl]-3-cyclohexylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3Z)-3-(1-Aminoethylidene)-3-cyano-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-yl]-3-cyclohexylpropanamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3Z)-3-(1-Aminoethylidene)-3-cyano-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-yl]-3-cyclohexylpropanamide typically involves multiple steps:
Formation of the Aminoethylidene Intermediate: This step involves the reaction of a suitable precursor with an amine to form the aminoethylidene group.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, often using a cyanide source such as sodium cyanide.
Addition of the Trifluoromethyl Groups: The trifluoromethyl groups are added using reagents like trifluoromethyl iodide under specific conditions to ensure selective incorporation.
Cyclohexylpropanamide Formation: The final step involves the coupling of the intermediate with cyclohexylpropanamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[(3Z)-3-(1-Aminoethylidene)-3-cyano-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-yl]-3-cyclohexylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids.
Reduction: Reduced derivatives with amine or alcohol groups.
Substitution: Substituted derivatives with various functional groups replacing the cyano or trifluoromethyl groups.
Scientific Research Applications
N-[(3Z)-3-(1-Aminoethylidene)-3-cyano-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-yl]-3-cyclohexylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its trifluoromethyl groups confer unique properties, making it useful in the development of advanced materials with specific electronic or mechanical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinctive chemical properties.
Mechanism of Action
The mechanism of action of N-[(3Z)-3-(1-Aminoethylidene)-3-cyano-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-yl]-3-cyclohexylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity and specificity, while the cyano group can participate in hydrogen bonding or other interactions. The compound may inhibit or activate specific pathways, depending on its target.
Comparison with Similar Compounds
Similar Compounds
N-[(3Z)-3-(1-Aminoethylidene)-3-cyano-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-yl]-3-cyclohexylpropanamide analogs: Compounds with similar structures but different substituents.
Trifluoromethylated amides: Compounds with trifluoromethyl groups and amide functionalities.
Uniqueness
N-[(3Z)-3-(1-Aminoethylidene)-3-cyano-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-yl]-3-cyclohexylpropanamide is unique due to its combination of trifluoromethyl and cyano groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H21F6N3O |
|---|---|
Molecular Weight |
385.35 g/mol |
IUPAC Name |
N-[(Z)-4-amino-3-cyano-1,1,1-trifluoro-2-(trifluoromethyl)pent-3-en-2-yl]-3-cyclohexylpropanamide |
InChI |
InChI=1S/C16H21F6N3O/c1-10(24)12(9-23)14(15(17,18)19,16(20,21)22)25-13(26)8-7-11-5-3-2-4-6-11/h11H,2-8,24H2,1H3,(H,25,26)/b12-10+ |
InChI Key |
LPZDPIAMKYXNFL-ZRDIBKRKSA-N |
Isomeric SMILES |
C/C(=C(/C#N)\C(C(F)(F)F)(C(F)(F)F)NC(=O)CCC1CCCCC1)/N |
Canonical SMILES |
CC(=C(C#N)C(C(F)(F)F)(C(F)(F)F)NC(=O)CCC1CCCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-[6-(4-fluorophenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate](/img/structure/B11479879.png)
![5-[1-(3-Bromophenoxy)ethyl]-3-{4-[(3-fluorobenzyl)oxy]phenyl}-1,2,4-oxadiazole](/img/structure/B11479883.png)
![4-Hydroxy-4-methyl-3-[2-(thiophen-2-yl)ethyl]-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B11479884.png)
![N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11479885.png)
![Tetrazolo[1,5-a]pyridine, 8-methyl-](/img/structure/B11479886.png)
![ethyl N-(chloroacetyl)-3,3,3-trifluoro-2-[(4-sulfamoylphenyl)amino]alaninate](/img/structure/B11479887.png)
![2-[2-Methoxy-4-(5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl)phenoxy]acetamide](/img/structure/B11479890.png)
![7-(4-Methoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11479898.png)
![N-(5-chloropyridin-2-yl)-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B11479899.png)
![1-(1,3-benzodioxol-5-yl)-2-[(5-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B11479901.png)

![3-(4-methoxyphenyl)-4-phenyl-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11479910.png)
![16-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene](/img/structure/B11479923.png)
![diethyl (2E)-2-[(5-methoxy-2,3-dimethyl-1H-indol-6-yl)amino]but-2-enedioate](/img/structure/B11479926.png)
